BenchChemオンラインストアへようこそ!

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Edoxaban impurity profiling ANDA reference standard pharmacopeial compliance

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (CAS 1190987-12-2, MF C₇H₈N₂O₂S, MW 184.2) is a fused bicyclic heterocycle combining a saturated tetrahydropyridine ring with a thiazole-2-carboxylic acid motif. It is formally cataloged as Edoxaban Impurity 109 and serves as both a pharmacopeial reference standard for ANDA analytical development and a non-methylated building block for synthesizing factor Xa inhibitors.

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
CAS No. 1190987-12-2
Cat. No. B1429018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
CAS1190987-12-2
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C(S2)C(=O)O
InChIInChI=1S/C7H8N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h8H,1-3H2,(H,10,11)
InChIKeyAEJGEFSKDGLVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid: Core Scaffold Identity and Procurement Baseline


4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (CAS 1190987-12-2, MF C₇H₈N₂O₂S, MW 184.2) is a fused bicyclic heterocycle combining a saturated tetrahydropyridine ring with a thiazole-2-carboxylic acid motif. It is formally cataloged as Edoxaban Impurity 109 [1] and serves as both a pharmacopeial reference standard for ANDA analytical development and a non-methylated building block for synthesizing factor Xa inhibitors. In contrast to its N-methyl analog, this N-unsubstituted free base possesses a distinct protonation state (predicted pKa ~7.88) that enables divergent reactivity in amide coupling and N-functionalization chemistries .

Why 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Cannot Be Interchanged with Its Closest Analogs


The N-unsubstituted tetrahydrothiazolopyridine-2-carboxylic acid is not functionally replaceable by its N-methyl congener (Edoxaban Impurity 32, CAS 720720-96-7) or the fully aromatic thiazolo[5,4-c]pyridine-2-carboxylic acid (CAS 757172-82-0). The N-H group introduces a hydrogen-bond donor absent in the N-methyl analog, altering solubility, chromatographic retention, and coupling efficiency. In the factor Xa inhibitor chemotype, methylation at the 5-position increases in vitro anti-fXa potency approximately 3-fold relative to the N-H progenitor scaffold, as demonstrated by the 60 nM IC₅₀ of compound 3a (R₁=H) versus ~20 nM for the N-methyl analog 3b [1]. Moreover, the free base hydrochloride salt (CAS 1190971-73-3) exhibits a melting point of 199–203°C, while the free acid's physical form and hygroscopicity differ, directly impacting weighability and formulation consistency during reference standard preparation .

Quantitative Differentiation Evidence: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid vs. Comparator Compounds


Regulatory Identity: Designated Edoxaban Impurity 109 with Pharmacopeial Traceability

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is the sole compound assigned as Edoxaban Impurity 109 in regulatory filings [1]. This impurity designation is absent for the N-Boc-protected derivative (CAS 165948-21-0), the ethyl ester (CAS 1186663-33-1), and the fully aromatic thiazolo[5,4-c]pyridine-2-carboxylic acid (CAS 757172-82-0), none of which carry an edoxaban impurity code. Vendors supply Impurity 109 with detailed characterization data compliant with USP/EP regulatory guidelines and offer traceability against pharmacopeial standards [1].

Edoxaban impurity profiling ANDA reference standard pharmacopeial compliance

Structural Determinant of Potency: N-Methylation Increases Anti-Factor Xa Activity ~3-Fold

In a head-to-head series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines, compound 3a bearing an N-H thiazolopyridine core exhibited an anti-fXa IC₅₀ of 60 nM. The corresponding N-methyl derivative 3b showed approximately 3-fold higher anti-fXa potency (estimated IC₅₀ ~20 nM) and 2-fold higher PTCT₂ activity under identical assay conditions [1].

factor Xa inhibitor structure-activity relationship N-methylation effect

pKa Divergence: N-H Free Base is ~0.8 Log Units More Basic Than the N-Methyl Analog

The predicted acid dissociation constant (pKa) of the tetrahydrothiazolopyridine core shifts significantly upon N-methylation. The N-H parent heterocycle has a predicted pKa of 7.88 ± 0.20, whereas the N-methyl analog exhibits a predicted pKa of 7.06 ± 0.20 . This ΔpKa of approximately 0.82 units translates to a ~6.6-fold difference in the ratio of protonated to neutral species at physiological pH 7.4, with direct consequences for reversed-phase HPLC retention, solid-phase extraction recovery, and pH-dependent solubility profiles.

physicochemical property ionization state chromatographic retention

Salt Form Differentiation: Free Acid vs. Hydrochloride – Melting Point and Handling

The hydrochloride salt (CAS 1190971-73-3) displays a defined melting point of 199–203°C as a crystalline solid , whereas no discrete melting point is reported for the free acid (CAS 1190987-12-2), suggesting potential amorphous or hygroscopic character. The free acid's predicted pKa of ~7.88 places it near the physiological pH range, making its solubility and stability highly pH-dependent. In contrast, the hydrochloride salt offers improved solid-state stability and easier weighability for analytical standard preparation .

salt selection solid-state property reference standard handling

Synthetic Versatility: N-Unsubstituted Core Enables Divergent Derivatization vs. N-Methyl-Capped Analog

Patent literature establishes the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid scaffold as a key intermediate for factor Xa inhibitors [1]. The N-unsubstituted free base permits direct Boc-protection, N-alkylation, N-sulfonylation, or N-acylation, whereas the N-methyl derivative (CAS 720720-96-7) is restricted to 2-carboxylic acid derivatization only. In the published edoxaban synthetic route, the 5-methyl analog is conjugated to a cyclohexanediamine fragment using EDC/HOBt coupling; the N-H free base could alternatively be functionalized at the 5-position prior to coupling, enabling a divergent synthetic strategy unsupported by the N-methyl-capped building block [2].

building block amide coupling N-functionalization edoxaban synthesis

Aromaticity-Driven Conformational Distinction: Tetrahydro vs. Fully Aromatic Thiazolopyridine

X-ray crystallographic analysis of factor Xa inhibitor complexes reveals that the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring adopts a half-chair conformation enabling an intramolecular S–O close contact that stabilizes the S4 subsite binding pose [1]. The fully aromatic thiazolo[5,4-c]pyridine-2-carboxylic acid (CAS 757172-82-0) possesses a planar geometry incapable of this non-covalent interaction. This conformational constraint is critical: ab initio calculations demonstrate that the most stable conformer is that with the closest S–O proximity, suggesting the saturated tetrahydropyridine ring is functionally non-replaceable by the aromatic analog for fXa S4 binding [1].

conformational analysis S4 binding element factor Xa inhibitor design

High-Value Application Scenarios for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Based on Verified Differentiation Evidence


Edoxaban ANDA Impurity Method Development and Validation

As Edoxaban Impurity 109, this compound is indispensable for HPLC method development, AMV, and QC batch release testing for generic edoxaban tosylate hydrate formulations. Its unique regulatory identity (distinct from Impurity 32, the N-methyl analog) ensures that only this compound satisfies the impurity marker specification in ANDA submissions. Vendors provide characterization data compliant with USP draft monograph organic impurities test conditions, including system suitability criteria (S/N ≥ 10 for edoxaban; repeatability ≤ 5.0% RSD) [1][2].

Divergent Medicinal Chemistry: N-Functionalized Factor Xa Inhibitor Library Synthesis

The N-unsubstituted free base serves as a versatile entry point for synthesizing diverse factor Xa inhibitor candidates. Unlike the N-methyl-capped analog (which permits only 2-carboxylic acid derivatization), this compound can undergo Boc protection, reductive amination, sulfonylation, or direct acylation at the 5-position prior to amide coupling at the 2-position. The 3-fold potency difference observed between N-H and N-methyl piperazine conjugates (60 nM vs. ~20 nM anti-fXa IC₅₀) underscores the critical role of N-substituent variation in SAR exploration [3].

pH-Dependent Chromatographic Selectivity Optimization

The ~0.82 unit pKa difference between the N-H free base (pKa 7.88) and its N-methyl analog (pKa 7.06) directly impacts reversed-phase HPLC retention and peak resolution. At pH 7.4, the free base exists with a higher proportion of neutral species, leading to longer retention on C18 columns compared to the more ionized N-methyl analog. This property can be exploited to optimize critical resolution (Rs) between Impurity 109 and closely eluting edoxaban-related substances in USP monograph methods .

Conformational Probe for Factor Xa S4 Subsite Occupancy Studies

The tetrahydrothiazolopyridine scaffold's half-chair conformation, stabilized by an intramolecular S–O close contact, is essential for productive S4 subsite binding in factor Xa. X-ray crystallographic evidence (PDB 1V3X) confirms that this conformational feature is absent in the fully aromatic thiazolo[5,4-c]pyridine-2-carboxylic acid. Researchers conducting structure-based design of non-amidine fXa inhibitors should procure the tetrahydro analog exclusively, as the planar aromatic compound cannot recapitulate the S4 binding geometry required for oral anticoagulant activity [4].

Quote Request

Request a Quote for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.